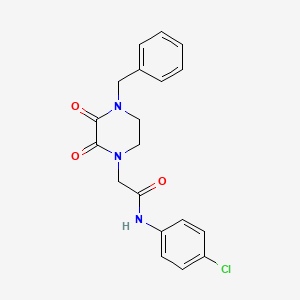

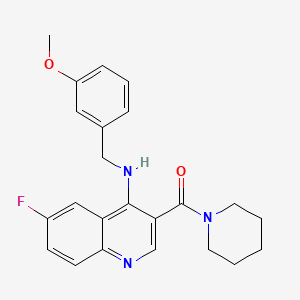

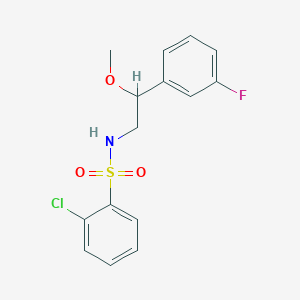

![molecular formula C10H9ClN2S B2530261 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine CAS No. 1341078-55-4](/img/structure/B2530261.png)

4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine" is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with chloro, methyl, and pyrimidine groups have been synthesized and studied for their potential use in medicinal chemistry and as intermediates for anticancer drugs .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, chlorination, and nucleophilic substitution. For instance, a rapid synthesis method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was developed through two steps from 2,4,6-trichloropyrimidine with a total yield of 44.6% . Another related compound, 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, was synthesized from methyl 3-aminothiophene-2-carboxylate and urea with a total yield of 42.4% . These methods provide insight into the potential synthesis routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is often confirmed using techniques such as 1H NMR, MS spectrum, and X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was determined by single-crystal X-ray diffraction, revealing coplanar ring atoms in the pyridopyrimidinone moiety and various intramolecular hydrogen bonds .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, serving as intermediates for further chemical modifications. For instance, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for the synthesis of disubstituted pyrazolo[3,4-d]pyrimidines with potential pharmacological properties . The reactivity of such compounds allows for the exploration of new derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are characterized by techniques such as FT-IR, FT-Raman, NMR, mass spectrometry, and elemental analyses. These compounds often exhibit non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric effects, which can be analyzed using reduced density gradient (RDG) functions and Hirshfeld surface analyses . The understanding of these properties is crucial for the development of compounds with desired solubility, stability, and bioavailability.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed efficient synthetic routes and methodologies for thieno[2,3-d]pyrimidine derivatives, highlighting their significance as intermediates in creating small molecule anticancer drugs and other pharmacologically active compounds. For instance, Zhou et al. (2019) outlined a rapid synthetic method for creating anticancer drug intermediates through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019). Similarly, strategies for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions have been explored, demonstrating the utility of thieno[2,3-d]pyrimidine derivatives in complex organic syntheses (Prieur et al., 2015).

Pharmacological Potential

Thieno[2,3-d]pyrimidines have shown promise in medicinal chemistry, with studies on derivatives demonstrating significant radioprotective and antitumor activities. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives with amino acids and imidazoles, some of which displayed promising radioprotective and antitumor properties (Alqasoumi et al., 2009). This highlights the compound's potential in developing new therapeutic agents.

Materials Science Applications

The structural and electronic properties of thieno[2,3-d]pyrimidine derivatives have been analyzed for their nonlinear optical (NLO) characteristics, suggesting their applicability in optoelectronics and high-tech applications. Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental findings on thiopyrimidine derivatives, revealing their considerable NLO character and suitability for optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s known that inhibitors of protein kinases like cdk2 typically work by binding to the enzyme and preventing it from phosphorylating its substrates .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Inhibition of cdk2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells .

Propriétés

IUPAC Name |

4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKHZPNNTYSXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

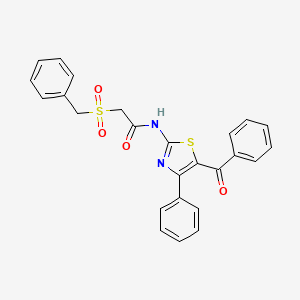

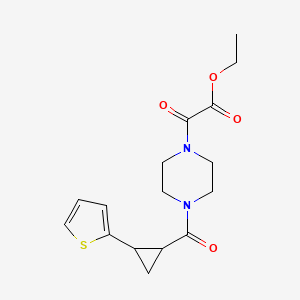

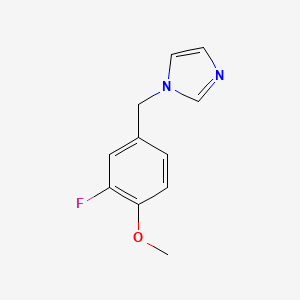

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)

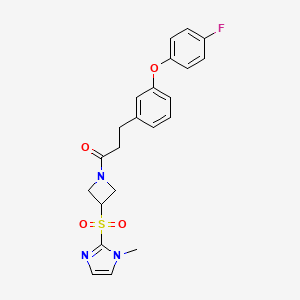

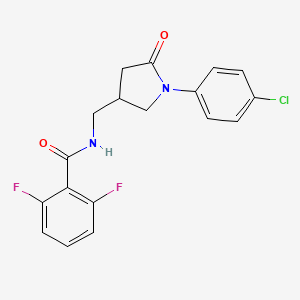

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)

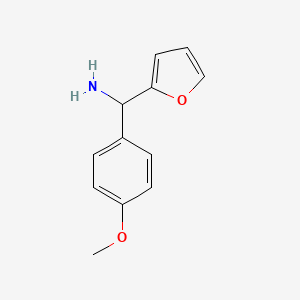

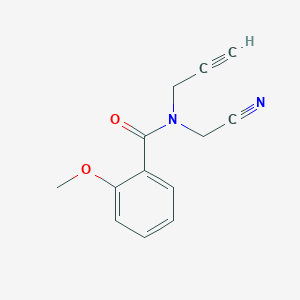

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)